8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4FN3O |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H4FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11) |
InChI Key |
LTSMOHICUVDOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CNC2=O)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 8 Fluoro 6h Imidazo 1,2 C Pyrimidin 5 One Analogs
Impact of Substitution at the 8-Position on Biological Activity
The substitution at the 8-position of the imidazo[1,2-c]pyrimidin-5-one core has been a focal point of SAR studies. Research on the broader class of imidazo[1,2-c]pyrimidin-5(6H)-ones indicates that the nature of the substituent at this position significantly influences the compound's inhibitory activity. nih.gov
Influence of Aromatic and Heteroaromatic Moieties
The introduction of aromatic and heteroaromatic moieties at the 8-position has been shown to be a viable strategy for achieving biological activity. Studies on related imidazo[1,2-c]pyrimidin-5(6H)-one scaffolds have demonstrated that various aromatic groups can be accommodated in this position, leading to compounds with notable inhibitory potential. The electronic and steric properties of these aromatic systems play a crucial role in the interaction with biological targets. For instance, the presence of specific functional groups on the aromatic ring can lead to additional binding interactions, thereby enhancing potency. The orientation of the aromatic or heteroaromatic ring relative to the core scaffold is also a critical determinant of activity.
Effects of Small vs. Large Substituents at C-8
A systematic investigation into the size of the substituent at the C-8 position has revealed a clear trend in biological activity. For the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, it has been ascertained that small substituents generally lead to more potent compounds. nih.gov Specifically, substituents up to the size of a naphthyl or a methoxyphenyl group are associated with single-digit micromolar IC50 values. nih.gov Conversely, the introduction of larger substituents, such as substituted biphenyls, has been found to decrease the compound's activity. nih.gov This suggests that the binding pocket of the target protein may have spatial constraints that limit the size of the substituent at the 8-position.
| Substituent Size at C-8 | Observed Biological Activity |
| Small (e.g., phenyl, methoxyphenyl) | Higher potency (micromolar IC50) |
| Medium (e.g., naphthyl) | Moderate potency (micromolar IC50) |
| Large (e.g., substituted biphenyls) | Decreased or abolished activity |
Conformational Restriction Strategies within the Imidazopyrimidinone Scaffold
Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding. nih.govresearchgate.net Applying this strategy to the flexible imidazopyrimidinone scaffold can lock the molecule into a bioactive conformation, thereby improving its affinity for the target. This can be achieved by introducing cyclic structures or rigid linkers that bridge different parts of the molecule. For instance, creating a cyclized structure between the substituent at the 8-position and the C-6 position of the pyrimidinone ring could be a viable approach. Such rigidification can also improve metabolic stability and other pharmacokinetic properties. The use of conformational restriction has been successfully applied to other heterocyclic scaffolds to develop highly selective inhibitors. nih.gov
| Property of Fluorine | Impact on Biological Activity and SAR |
| High Electronegativity | Alters electronic properties, can form favorable interactions with the target. |
| Small Size | Acts as a bioisostere of hydrogen, minimizing steric hindrance. |
| Metabolic Stability | Can block sites of metabolism, improving pharmacokinetic properties. |
| Lipophilicity | Can enhance membrane permeability and binding affinity. benthamscience.com |
Comparative SAR with Other Fused Pyrimidinone Scaffolds (e.g., Pyrazolo[1,5-a]pyrimidines, Pyridinones)
A comparative analysis of the SAR of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one with other fused pyrimidinone scaffolds, such as pyrazolo[1,5-a]pyrimidines, provides valuable context for understanding the key determinants of activity. Pyrazolo[1,5-a]pyrimidines are a well-studied class of heterocyclic compounds with a wide range of biological activities, including protein kinase inhibition. rsc.org
| Scaffold | Key SAR Features |
| This compound | - Importance of small substituents at C-8. - Role of fluorine in modulating activity. |
| Pyrazolo[1,5-a]pyrimidines | - Hinge-binding interactions via the pyrimidine (B1678525) ring. mdpi.com - Crucial role of specific substitutions for potency. rsc.orgmdpi.com |
| Pyridinones | - Varies depending on the specific pyridinone isomer and fusion pattern. |
Mechanistic Investigations
Reaction Mechanisms in the Synthesis of Imidazo[1,2-c]pyrimidinones
The formation of the imidazo[1,2-c]pyrimidinone core is a subject of detailed synthetic chemistry, involving specific pathways for ring formation and demonstrating sensitivity to reaction conditions.
The synthesis of the imidazo[1,2-c]pyrimidine (B1242154) scaffold is achieved through several strategic cyclization and annulation reactions. One prominent method is a variation of the Chichibabin reaction or Hantzsch-type synthesis, which involves the cyclo-condensation of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or a related α-functionalized carbonyl compound. researchgate.net
A commonly proposed mechanism begins with the nucleophilic attack of the endocyclic nitrogen atom of a 2-aminopyrimidine precursor on the α-carbon of an α-bromo ketone. This initial step forms an intermediate which then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine (B1678525) ring. Subsequent dehydration results in the aromatic imidazo[1,2-c]pyrimidinone system.
Another postulated pathway involves a Michael addition followed by intramolecular cyclization. dergipark.org.tr In this route, a 2-aminoimidazole derivative reacts with a suitable Michael acceptor, such as an N-substituted maleimide. nih.gov The reaction can proceed via two theoretical pathways:
Pathway A1/B1 : An N-nucleophilic Michael addition occurs where the endo-nitrogen atom of the amino-heterocycle attacks the activated multiple bond of the acceptor, forming a linear intermediate. nih.gov
Pathway A2/B2 : The exocyclic amino group participates in the initial attack, leading to a different linear adduct. nih.gov
Following the initial Michael addition, an intramolecular cyclization and subsequent rearrangement steps lead to the formation of the fused heterocyclic core. dergipark.org.trnih.gov For instance, the reaction of α-bromoacetophenone with a nucleobase like cytosine proceeds through an initial alkylation at a ring nitrogen, followed by an intramolecular condensation involving the exocyclic amino group to form the fused imidazole ring. researchgate.net
The choice of solvents and catalysts plays a critical role in directing the outcome and efficiency of imidazo[1,2-c]pyrimidinone synthesis. Different conditions can influence reaction rates, yields, and even the regioselectivity of the cyclization.
In copper-catalyzed syntheses of related imidazo[1,2-a]pyridines, optimization experiments have shown that the choice of catalyst and solvent is crucial. For example, CuBr was identified as a highly effective catalyst, with dimethylformamide (DMF) being the optimal solvent for the reaction, achieving yields up to 90%. organic-chemistry.org Traditional Hantzsch-type syntheses have employed a variety of catalysts, including neutral Al2O3, KI, K2CO3, and NaHCO3, to facilitate the cyclo-condensation. researchgate.net
Conversely, significant efforts have been made to develop more environmentally benign procedures that operate under solvent- and catalyst-free conditions. dntb.gov.uarsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. researchgate.netdntb.gov.ua By using microwave irradiation, the condensation of 2-aminopyrimidines with α-bromoketones can be achieved rapidly and cleanly, often with high yields and simplified workup procedures. dntb.gov.uanih.gov In some microwave-assisted syntheses, a solid support like basic alumina (B75360) (Al2O3) is used as a catalyst in the absence of a solvent. nih.gov The use of Brønsted acidic ionic liquids has also been explored as an efficient and recyclable catalyst for these types of syntheses under solvent-free conditions. rsc.org
| Reaction Condition | Catalyst/Solvent System | Key Advantages | Citation |
|---|---|---|---|
| Catalytic | CuBr in DMF | High efficiency and yields (up to 90%). | organic-chemistry.org |
| Catalytic | Basic Alumina (Al2O3) | Effective catalyst for traditional and microwave-assisted syntheses. | researchgate.netnih.gov |
| Catalyst- & Solvent-Free | Microwave Irradiation | Fast, clean reactions with high yields and simple workup. | dntb.gov.ua |
| Catalytic, Solvent-Free | Brønsted Acidic Ionic Liquid | Efficient, recyclable catalyst, minimizes waste. | rsc.org |
Molecular Mechanisms of Biological Action
The biological activity of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one and its analogs is primarily attributed to their interaction with specific protein kinases, which are crucial regulators of cellular processes.
Substituted imidazo[1,2-c]pyrimidin-5-ones have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. researchgate.netnih.gov The mechanism of inhibition has been elucidated through co-crystal structure analysis, which reveals how these molecules bind within the ATP pocket of the kinase. nih.gov
The binding mode shows that the imidazo[1,2-c]pyrimidin-5-one core establishes a crucial hydrogen bonding interaction with the hinge region of CDK2. nih.govnih.gov Specifically, the inhibitor forms a hydrogen bond with the backbone of residue Leu83 in the hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) region of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of its substrates. The orientation of the inhibitor core and the placement of substituents, such as the fluorine atom at position 8, are critical for optimizing this binding and achieving high potency. nih.gov
| Target Enzyme | Binding Site | Key Interacting Residue | Type of Interaction | Citation |
|---|---|---|---|---|
| CDK2 | ATP Pocket | Leu83 | Hydrogen Bond | nih.gov |
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have also been found to be potent inhibitors of the Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70 kDa (ZAP-70). medchemexpress.cn These non-receptor tyrosine kinases are essential for signaling pathways in immune cells like B-cells and T-cells. medchemexpress.cn
The inhibition of Syk family kinases by these compounds presents a therapeutic strategy for allergic and autoimmune disorders. medchemexpress.cn While detailed co-crystal structures for this specific interaction are less commonly reported than for CDK2, structure-activity relationship studies indicate that the imidazo[1,2-c]pyrimidine core is a viable scaffold for potent inhibition of both Syk and ZAP-70. The oral administration of specific derivatives has been shown to suppress immune responses in vivo, confirming the biological relevance of this inhibitory activity. medchemexpress.cn The mechanism is presumed to involve competitive binding at the ATP-binding site of the kinase domain, similar to other kinase inhibitors, thereby preventing the autophosphorylation and activation of the kinase and blocking downstream signaling events.
Antiviral Mechanisms
The antiviral properties of imidazo[1,2-c]pyrimidin-5-one derivatives have been a subject of scientific inquiry, with studies focusing on their ability to counteract various plant and human viruses. While research on the specific compound This compound is limited, investigations into related compounds within the imidazo[1,2-c]pyrimidin-5(6H)-one class provide valuable insights into their potential mechanisms of action.
Inactivation of Viral Particles (e.g., Pepper mild mottle virus)
Research has demonstrated the efficacy of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives in inactivating plant viruses such as the Pepper mild mottle virus (PMMoV). One study synthesized a series of these derivatives and identified a particularly potent compound, designated B29, which incorporates a sulfonamide scaffold. This compound exhibited significant inactivating activity against PMMoV, with a half-maximal effective concentration (EC50) of 11.4 μg/mL. acs.orgnih.gov
The mechanism of this inactivation was investigated through various biophysical and molecular techniques. Transmission electron microscopy revealed that compound B29 causes severe fracture of the PMMoV virions, suggesting a direct disruptive effect on the physical integrity of the viral particles. nih.gov Further studies using microscale thermophoresis and molecular docking indicated that the compound interacts with the PMMoV coat protein (CP). nih.gov Specifically, the research suggests that amino acid residues at positions 62 and 144 of the PMMoV CP are likely key sites for the action of this class of compounds. acs.orgnih.gov These findings point towards a mechanism where the imidazo[1,2-c]pyrimidin-5-one derivative binds to the viral coat protein, leading to the structural collapse of the virus particle and thereby neutralizing its infectivity.
Table 1: Inactivating Activity of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivative B29 against PMMoV
| Compound | Target Virus | EC50 (μg/mL) | Proposed Mechanism of Action | Key Viral Target |
| B29 | Pepper mild mottle virus (PMMoV) | 11.4 | Direct inactivation through virion fracture | Coat Protein (CP) |
Inhibition of Viral Replication (e.g., Human Hepatitis B Virus)
Currently, there is a lack of specific research data detailing the inhibitory mechanisms of This compound or its close derivatives on the replication of the Human Hepatitis B Virus (HBV). While the imidazo[1,2-c]pyrimidine scaffold is of interest in medicinal chemistry for developing antiviral agents, studies specifically elucidating its role in targeting HBV replication pathways have not been published in the available scientific literature. General strategies for inhibiting HBV replication often involve targeting the viral reverse transcriptase, an essential enzyme for the virus's life cycle. nih.gov However, whether imidazo[1,2-c]pyrimidin-5-one derivatives employ this or other mechanisms against HBV remains to be investigated.
Interactions with Viral Proteins (e.g., Tomato spotted wilt virus N protein)
There is no direct scientific evidence to date describing the interactions between This compound or its derivatives and the nucleocapsid (N) protein of the Tomato spotted wilt virus (TSWV). The TSWV N protein is a crucial component of the virus, playing a central role in encapsidating the viral RNA and participating in the viral life cycle. uni-rostock.de While other classes of heterocyclic compounds, such as imidazo[1,2-a]pyridines, have been explored for their potential to act as antivirals against TSWV, the specific interaction of the imidazo[1,2-c]pyrimidin-5-one core with the TSWV N protein has not been reported in existing research. nih.gov
DNA and RNA Interactions
The interaction of small molecules with nucleic acids is a key mechanism for many antiviral and anticancer drugs. These interactions can disrupt the replication and transcription of genetic material.
Intercalation Mechanisms
At present, there is no published research that specifically describes the DNA or RNA intercalation mechanisms of This compound or its closely related derivatives. DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can lead to conformational changes and interfere with DNA processing. While some more complex, multi-ring heterocyclic systems containing an imidazo[1,2-a]naphthyridine core have been shown to possess DNA-intercalating properties, this has not been demonstrated for the simpler imidazo[1,2-c]pyrimidin-5-one scaffold. researchgate.net
Modulation of G-quadruplexes and Duplexes
There is currently no scientific literature available that investigates the ability of This compound or its derivatives to modulate G-quadruplexes or other nucleic acid duplexes. G-quadruplexes are four-stranded DNA or RNA structures that can form in guanine-rich sequences and are involved in various cellular processes, including gene regulation. The development of molecules that can bind to and stabilize or disrupt these structures is an active area of research for therapeutic purposes. However, the potential for the imidazo[1,2-c]pyrimidin-5-one chemical class to interact with G-quadruplexes has not yet been explored.
Inhibition of DNA Synthesis
No published research was found that specifically investigates the inhibitory effects of this compound on DNA synthesis.
Potential Antifungal Mechanisms
There is no available scientific literature detailing the potential antifungal mechanisms of this compound.
Hydrogen Bonding Interactions within Biological Systems
Specific studies on the hydrogen bonding interactions of this compound within biological systems have not been reported in the available literature.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking simulations have been instrumental in understanding how derivatives of the 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one scaffold interact with target proteins, particularly cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Prediction of Binding Modes and Affinities in Enzyme Active Sites
Computational docking studies, such as those using the Glide docking program, have successfully predicted the binding modes of various 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-one compounds within the ATP-binding pocket of CDK2. nih.gov These simulations revealed that the orientation of the inhibitor's core and the positioning of its substituents at the 8-position are critical for effective binding. nih.gov
The primary binding interactions typically involve the formation of hydrogen bonds with the hinge region of the kinase, a crucial element for potent inhibition. The models suggest that the imidazo[1,2-c]pyrimidin-5-one scaffold acts as a new core for CDK2 inhibition, with the potential for further optimization to enhance binding affinity. nih.govnih.gov The size of the substituent at position 8 has been identified as a key factor; smaller aromatic groups like naphthyl or methoxyphenyl are associated with single-digit micromolar IC50 values, whereas larger substituents such as substituted biphenyls tend to decrease activity. nih.gov
Elucidation of Hinge-Region Hydrogen Bonds
A defining feature of the binding mode for imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors in CDK2 is the formation of hydrogen bonds with the kinase hinge region. nih.govnih.gov Docking studies have consistently shown that these compounds can form up to two critical hydrogen bonds with the backbone of Leu83 in the hinge region. nih.govnih.gov This interaction mimics the binding of the native ATP ligand and is a hallmark of many effective kinase inhibitors. The co-crystal structure of a potent derivative in complex with CDK2 confirmed this binding mode, validating the predictions from molecular docking and highlighting the hydrogen bonding interaction with Leu83 as a key anchor for the inhibitor in the ATP pocket. nih.gov
Quantum Mechanical (QM) Scoring and Calculations
To refine the predictions from classical molecular docking, quantum mechanical methods have been employed. These approaches provide a more accurate description of the electronic effects that govern ligand-protein interactions.
Prediction of Favorable Binding Modes
Semiempirical quantum mechanics-based scoring has been utilized to further assess and identify the most probable and energetically favorable binding modes from the various poses generated by docking simulations. nih.gov This physics-based scoring method helps to distinguish between binding orientations that might appear similar in standard docking scores but differ in electronic stability. By applying QM scoring, researchers can gain higher confidence in the predicted binding poses, which is crucial for subsequent structure-based design efforts aimed at optimizing the substituents on the heterocyclic core for improved potency and selectivity. nih.gov
Analysis of Electronic Properties and Reactivity
While specific QM calculations for this compound are not detailed in the available literature, studies on related imidazo[1,2-c]pyrimidine (B1242154) and imidazo[1,2-a]pyrimidine (B1208166) derivatives using Density Functional Theory (DFT) provide insights into the electronic properties of this class of compounds. researchgate.netacs.org These calculations are used to determine the distribution of electron density and to identify reactive sites within the molecule. nih.gov
Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netscirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding potential intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov
Table 1: Key Computational Methods and Findings
| Method | Application | Key Findings |
|---|---|---|
| Molecular Docking (Glide) | Prediction of binding modes in CDK2 | Identified orientation in ATP pocket; showed importance of substituent size at position 8. nih.gov |
| Interaction Analysis | Elucidation of key binding interactions | Revealed formation of up to two hydrogen bonds with the hinge region residue Leu83. nih.govnih.gov |
| Quantum Mechanical (QM) Scoring | Refinement of docking poses | Identified the most probable and energetically favorable binding modes for inhibitors. nih.gov |
| Density Functional Theory (DFT) | Analysis of electronic properties | Used to calculate HOMO-LUMO gaps and generate MEP maps to predict reactivity and interaction sites. researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Although a specific QSAR model for this compound as a CDK2 inhibitor has not been reported, the utility of this approach has been demonstrated for the broader imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. For instance, a three-dimensional QSAR (3D-QSAR) model was successfully developed for a series of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives to guide the design of compounds with potent inactivating activity against the pepper mild mottle virus. This model helped in the design of a new compound with significantly improved activity compared to the initial template molecule.
Similarly, 3D-QSAR studies have been conducted on related imidazo[1,2-a]pyrimidine derivatives targeting other proteins, such as VEGFR-2, demonstrating the broad applicability of this methodology for optimizing ligands based on their structural features. researchgate.net These examples underscore the potential of QSAR for systematically guiding the optimization of this compound derivatives in future studies.
2D-QSAR and 3D-QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. While specific 2D or 3D-QSAR studies focusing exclusively on this compound are not extensively detailed in published literature, the foundational work on the parent scaffold provides a framework for such analyses.
2D-QSAR studies on related imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been instrumental in identifying key structural features that govern their inhibitory activity. For instance, in a study of 26 derivatives of this scaffold targeting cyclin-dependent kinase 2 (CDK2), 2D structure-activity relationships were established. nih.gov These analyses form the basis for developing more complex QSAR models by relating physicochemical properties (descriptors) to the observed biological activity, such as IC50 values. Such models are valuable for predicting the activity of newly designed compounds and understanding the electronic and steric factors influencing potency.
Correlation between Structural Features and Biological Activity
The biological activity of imidazo[1,2-c]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided significant insights, particularly regarding substitutions at the 8-position.
Research targeting CDK2 with a library of imidazo[1,2-c]pyrimidin-5(6H)-one compounds has demonstrated a clear correlation between the size of the substituent at position 8 and the resulting biological activity. nih.gov The findings indicate that smaller substituents at this position are generally favorable for achieving high potency. Specifically, substitutions up to the size of a naphthyl or methoxyphenyl group tend to result in compounds with IC50 values in the single-digit micromolar range. nih.gov Conversely, the introduction of larger, bulkier groups, such as substituted biphenyls, leads to a decrease in inhibitory activity. nih.gov
This established SAR trend suggests that the 8-fluoro substitution in this compound is advantageous for its biological activity. The fluorine atom is a small, electronegative substituent, fitting the profile of substitutions that lead to potent inhibition within this chemical series. Further studies on imidazo[1,2-c]pyrimidine derivatives as inhibitors of Syk family kinases also underscore the importance of substitutions in modulating potency and pharmacokinetic properties like oral effectiveness. nih.gov
| Substituent Size at Position 8 | Observed Biological Activity (IC50) | Reference |
|---|---|---|
| Small (e.g., up to naphthyl or methoxyphenyl) | Generally single-digit micromolar (potent) | nih.gov |
| Large (e.g., substituted biphenyls) | Decreased activity | nih.gov |
Molecular Dynamics Simulations to Understand Ligand-Target Dynamics
To gain a deeper understanding of how ligands interact with their biological targets, computational chemists employ techniques like molecular docking and molecular dynamics (MD) simulations. While specific MD simulations for this compound are not detailed, molecular docking studies on the parent scaffold have provided critical insights into its binding mode.
In studies against CDK2, molecular docking simulations using programs like Glide have been performed on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. nih.gov These simulations revealed that the compounds can form up to two critical hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. nih.gov The docking poses also showed variations in the orientation of the inhibitor core and the placement of the substituents at position 8 within the binding pocket. nih.gov To refine these static models, semiempirical quantum mechanics-based scoring was used to identify the most probable and favorable binding modes. nih.gov Such validated docking poses serve as the ideal starting point for MD simulations, which can then elucidate the dynamic behavior of the ligand-protein complex over time, revealing the stability of key interactions and the flexibility of the system.
Cheminformatics Approaches for Scaffold Exploration and Library Design
Cheminformatics provides the tools and methods to design and analyze chemical libraries for drug discovery. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold itself was identified as a novel core for CDK2 inhibition through such exploratory efforts. nih.gov This scaffold is considered highly versatile, allowing for extensive structural modifications to optimize pharmacological effects. researchgate.net
The process of scaffold exploration involves synthesizing and testing a series of related compounds to build a robust SAR. The study involving 26 derivatives with various aromatic moieties at position 8 is a prime example of a focused library design aimed at exploring the chemical space around a promising core structure. nih.gov The goal of such an approach is not only to identify potent inhibitors but also to improve drug-like properties. For instance, in the development of imidazo[1,2-c]pyrimidine derivatives as Syk kinase inhibitors, a key objective was to improve poor oral efficacy observed in earlier lead compounds. nih.gov These systematic explorations, guided by computational predictions and experimental data, are central to modern drug design and the development of new therapeutic agents based on scaffolds like this compound.
Antiviral Activity Investigations
The imidazo[1,2-c]pyrimidine core has been explored for its potential as an antiviral agent against a variety of viral pathogens.
Against DNA Viruses (e.g., Human Hepatitis B Virus, Coronaviruses)
Currently, there is limited direct evidence in the public domain detailing the specific activity of this compound against DNA viruses such as Human Hepatitis B Virus (HBV) and coronaviruses. However, studies on related imidazo[1,2-c]pyrimidine nucleoside analogs have shown some activity. For instance, certain derivatives were evaluated against a broad panel of DNA and RNA viruses, with one nucleoside displaying anti-cytomegalovirus (CMV) activity, albeit at concentrations that also induced cellular toxicity nih.gov. The lack of significant activity in this study was attributed to poor recognition by viral and/or cellular nucleoside kinases, a critical step for the activation of many antiviral nucleoside analogs nih.gov.
Research into other related heterocyclic systems offers some context. For example, derivatives of benzo nih.govnih.govimidazo[1,2-c]pyrimidin-1(2H)-one have demonstrated micromolar activity against members of the Coronaviridae family, including SARS-CoV-2 nih.gov. While this scaffold differs from the subject of this article, it highlights the potential of the broader imidazo-pyrimidine class of compounds as a source for novel antiviral agents targeting DNA viruses. Further investigation is required to specifically elucidate the anti-HBV and anti-coronavirus efficacy of this compound.
Against RNA Viruses (e.g., Pepper mild mottle virus, Tomato spotted wilt virus)
The activity of imidazo[1,2-c]pyrimidin-5-one derivatives against plant-pathogenic RNA viruses has been a subject of investigation. A study focusing on imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives that incorporated a sulfonamide scaffold identified compounds with significant inactivating activity against the Pepper mild mottle virus (PMMoV) researchgate.net. One of the lead compounds from this series, B29, exhibited an EC50 of 11.4 µg/mL, which was superior to the established antiviral agent ningnanmycin (65.8 µg/mL) researchgate.net. Mechanistic studies suggested that these compounds may act by causing severe fracture of the virions researchgate.net.
While direct testing of this compound against Tomato spotted wilt virus (TSWV) has not been reported, research on the related imidazo[1,2-a]pyridine (B132010) scaffold has yielded promising results. A series of imidazo[1,2-a]pyridine mesoionics demonstrated bioactivity against TSWV, with a lead compound showing a half-maximal effective concentration of 252 µg/mL, again superior to ningnanmycin (332 µg/mL) nih.gov. These findings suggest that the imidazo-pyrimidine core is a viable starting point for the development of agents targeting RNA viruses.
Anticancer and Antiproliferative Activity
The 6H-imidazo[1,2-c]pyrimidin-5-one scaffold is a recognized pharmacophore in the design of anticancer agents, particularly kinase inhibitors.
Inhibition of Kinase Targets (e.g., CDK2, Syk Family Kinases, Met, HDAC, IDH, Cyclin, MAPK, Ribonucleotide Reductase)
The primary and most well-documented anticancer mechanism of the imidazo[1,2-c]pyrimidin-5-one class of compounds is the inhibition of cyclin-dependent kinase 2 (CDK2). Multiple studies have confirmed that substituted imidazo[1,2-c]pyrimidin-5(6H)-ones are potent inhibitors of CDK2, a key regulator of the cell cycle. These compounds have been shown to exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity nih.govnih.govnih.gov. Structure-activity relationship (SAR) studies have indicated that small aromatic substituents at the 8-position generally lead to single-digit micromolar IC50 values nih.gov.
Furthermore, imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, which include spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70) nih.gov. These kinases are crucial in the signaling pathways of immune cells and are implicated in various allergic disorders and autoimmune diseases, as well as in certain cancers.
While direct inhibitory data for this compound against other key cancer-related kinases such as Met, HDAC, IDH, MAPK, and Ribonucleotide Reductase is not yet available, the activity of related scaffolds is noteworthy. For instance, 8-fluoro-imidazo[1,2-a]pyridine derivatives have been investigated as potent inhibitors of c-Met kinase semanticscholar.org. Similarly, imidazo[1,2-a]pyridine-based compounds have been developed as HDAC6 inhibitors nih.gov. The bioisosteric relationship between the imidazo[1,2-a]pyridine and imidazo[1,2-c]pyrimidine cores suggests that the latter, including its 8-fluoro derivative, may also possess inhibitory activity against these targets.
| Kinase Target | Compound Class | Reported Activity |
|---|---|---|
| CDK2 | Imidazo[1,2-c]pyrimidin-5(6H)-ones | Micro- to submicromolar inhibition nih.govnih.govnih.gov |
| Syk Family Kinases | Imidazo[1,2-c]pyrimidine derivatives | Potent inhibition nih.gov |
| c-Met | 8-fluoro-imidazo[1,2-a]pyridine derivatives | Potent inhibition semanticscholar.org |
| HDAC6 | Imidazo[1,2-a]pyridine-based inhibitors | Potent inhibition nih.gov |
Effects on Cell Cycle Progression (e.g., G2/M arrest, S phase delay)
The potent inhibition of CDK2 by the imidazo[1,2-c]pyrimidin-5-one scaffold strongly implies an effect on cell cycle progression. CDK2 is essential for the G1/S and S/G2 transitions, and its inhibition is expected to lead to cell cycle arrest. While specific studies detailing the cell cycle effects of this compound, such as G2/M arrest or S phase delay, are not yet in the public domain, the known biochemical activity of the parent scaffold suggests this is a primary mechanism of its antiproliferative action. For example, a pyrimidine (B1678525) derivative, though of a different subclass, was shown to arrest the cell cycle at the G2/M phase nih.gov.
Modulation of Cell Growth and Colony Formation
The inhibition of key cellular kinases like CDK2 and Syk by imidazo[1,2-c]pyrimidine derivatives is expected to translate into the modulation of cancer cell growth and their ability to form colonies. Studies on related imidazo[1,2-b]pyridazines, which inhibit PIM kinases, have demonstrated cytotoxic effects and an impact on clonogenic cell growth in human leukemic cell lines mdpi.com. Given the central role of CDK2 in cell proliferation, it is highly probable that this compound and its analogs would exhibit significant inhibition of cell growth and colony formation in various cancer cell lines. However, specific experimental data for the 8-fluoro derivative is needed to confirm this.
An Examination of the Biological Activity of this compound and Its Analogs
The heterocyclic compound this compound belongs to the broader class of imidazo[1,2-c]pyrimidin-5(6H)-ones, a scaffold that has garnered significant interest in medicinal chemistry. These compounds are recognized as bioisosteres of purine bases and have been investigated for a wide range of pharmacological activities. This article details the in vitro biological activity profiles of this compound and its structural analogs, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties as documented in scientific literature.
Q & A
Q. What are the established synthetic methodologies for 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one?
The synthesis typically involves cyclization reactions of substituted pyrimidine precursors. For example:
- Cyclization with α-halocarbonyl compounds : Reacting 4(6)-aminopyrimidine derivatives with α-halocarbonyl reagents (e.g., bromoacetaldehyde diethyl acetal) under reflux in aqueous media yields the imidazo[1,2-c]pyrimidin-5-one core. This method is efficient, with yields up to 86% .
- Suzuki cross-coupling : Starting from 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, aryl or heteroaryl boronic acids can be introduced at the 8-position using Pd catalysts. Optimized conditions (e.g., solvent: dioxane, temperature: 140°C) achieve yields of 61–90% .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry. For example, C NMR can distinguish between C2 and C3 positions via characteristic shifts (e.g., δ 6.46 ppm for C2H in DMSO-d6) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and halogen presence (e.g., M peaks at m/z 472 for chloro derivatives) .
- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches at 744.5 cm) .
Q. How is preliminary biological activity evaluated for this compound?
- Cytotoxicity assays : Test against tumor cell lines (e.g., leukemia, breast cancer) and normal fibroblasts using MTT or ATP-based viability assays. Derivatives with fluoro substituents often show enhanced activity due to improved metabolic stability .
- Therapeutic Index (TI) : Calculate TI = IC(normal cells)/IC(cancer cells). A TI >3 indicates selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for Suzuki cross-coupling derivatives?
- Parameter tuning : Use microwave-assisted synthesis (140°C, 4 hours) to accelerate reaction kinetics.
- Boronic acid selection : Electron-deficient aryl boronic acids (e.g., 4-CF-substituted) improve coupling efficiency due to enhanced electrophilicity .
- Catalyst systems : Pd(PPh) with KCO in dioxane reduces side reactions compared to other bases .
Q. How to resolve contradictions in 13^{13}13C NMR assignments for regioisomers?
Q. What strategies enhance solubility and bioavailability of fluoro-substituted derivatives?
Q. How to characterize intermolecular interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
